4-(Isoquinolin-3-yl)phenol
Description
Context and Significance of Isoquinoline (B145761) Scaffold in Chemical and Biological Sciences
The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comnih.gov Its structural framework is present in a multitude of naturally occurring alkaloids and has been leveraged for the development of a wide array of synthetic compounds with diverse applications. nih.gov The nitrogen atom in the isoquinoline ring system imparts basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. sinocurechem.com
The significance of the isoquinoline scaffold is underscored by its presence in numerous approved drugs, including the vasodilator papaverine (B1678415) and the antimicrobial agent debrisoquine. nih.gov The broad spectrum of biological activities associated with isoquinoline derivatives includes anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. researchgate.netnih.gov This versatility has driven extensive research into the synthesis and functionalization of the isoquinoline core to explore new therapeutic agents. numberanalytics.com
Historical Overview of Phenolic Isoquinoline Compound Investigations
The investigation of isoquinoline compounds dates back to the late 19th century with the discovery and structural elucidation of naturally occurring alkaloids like morphine and berberine. nih.gov Early synthetic efforts were marked by the development of foundational reactions such as the Bischler-Napieralski reaction in 1893 and the Pomeranz-Fritsch reaction, also in 1893, which provided pathways to the isoquinoline core. organic-chemistry.orgwikipedia.orgnrochemistry.comresearchgate.net These methods allowed for the preparation of various substituted isoquinolines, including those with phenolic moieties.
The presence of a phenolic hydroxyl group on the isoquinoline framework was found to be a key feature in many biologically active natural products. organic-chemistry.org This led to focused investigations into the synthesis and properties of phenolic isoquinolines. The development of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided more efficient and versatile routes to synthesize 3-arylisoquinolines, including those bearing a hydroxyphenyl substituent. organic-chemistry.orgmdpi.comresearchgate.net These advancements have facilitated the exploration of structure-activity relationships and the optimization of biological activity in phenolic isoquinoline derivatives.
Research Gaps and Objectives for Future Studies on 4-(Isoquinolin-3-yl)phenol
Despite the extensive research on the broader class of isoquinolines, specific and detailed investigations into this compound are notably limited. A comprehensive literature search reveals a scarcity of dedicated studies on its synthesis, characterization, and biological evaluation. This represents a significant research gap.
The primary objectives for future studies on this compound should therefore include:
Development and Optimization of Synthetic Routes: While general methods for 3-arylisoquinoline synthesis exist, specific protocols for the efficient and high-yield synthesis of this compound need to be established and optimized. This includes exploring various catalytic systems for Suzuki-Miyaura coupling with 4-hydroxyphenylboronic acid and adapting classical methods like the Pomeranz-Fritsch reaction using 4-hydroxybenzaldehyde. sinocurechem.comwikipedia.orgmdpi.com
Comprehensive Biological Screening: A systematic evaluation of the biological activities of this compound is crucial. Based on the activities of related phenolic isoquinolines, screening should focus on its potential as an anticancer agent, an enzyme inhibitor (e.g., against tyrosinase or topoisomerases), and for other pharmacological properties. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of derivatives of this compound, with modifications on both the isoquinoline and phenol (B47542) rings, would provide valuable insights into the structural requirements for specific biological activities.
Elucidation of Mechanisms of Action: For any identified biological activity, further studies should aim to elucidate the underlying molecular mechanisms. This could involve techniques like molecular docking and in vitro assays to identify specific cellular targets. nih.gov
Addressing these research gaps will not only expand the fundamental knowledge of this specific compound but also potentially uncover new lead molecules for drug discovery and other applications. numberanalytics.comresearchgate.net
Chemical and Physical Properties of this compound
The basic chemical and physical properties of this compound are summarized in the table below, based on available data. nih.gov
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 884500-88-3 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
| Topological Polar Surface Area | 33.1 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Research Findings on Related Phenolic Isoquinoline Compounds
While specific data on this compound is lacking, research on closely related phenolic isoquinoline derivatives provides valuable insights into its potential biological activities.
| Compound Class | Biological Activity | Research Findings |
| 3-Arylisoquinolines | Anticancer | A series of substituted 3-arylisoquinolines exhibited a broad spectrum of in vitro antitumor activity against five human tumor cell lines. numberanalytics.com |
| 3,4-Diarylisoquinolines | Topoisomerase Inhibition | Certain 3,4-diarylisoquinolinamines showed superior topoisomerase I inhibitory activity, suggesting a potential mechanism for their anticancer effects. nih.gov |
| Isoquinoline Urea/Thiourea Derivatives | Tyrosinase Inhibition | A series of isoquinoline urea/thiourea derivatives were found to inhibit tyrosinase enzyme activity, with some compounds acting as competitive inhibitors. nih.gov |
| Tetrahydroisoquinoline Conjugates | Antimicrobial | Novel tetrahydroisoquinoline-dipeptide conjugates demonstrated promising antibacterial and antifungal activities. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-isoquinolin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUAZCSHFABMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469370 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884500-88-3 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Isoquinolin 3 Yl Phenol and Its Analogs
Direct Synthesis Approaches to the Core Structure
Direct synthesis methods offer a straightforward pathway to 3-arylisoquinolines by creating a carbon-carbon bond between the isoquinoline (B145761) C3 position and an aryl group.
Cross-Coupling Reactions for Aryl-Isoquinoline Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone for forging aryl-aryl bonds and have been effectively applied to the synthesis of 3-arylisoquinolines.
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of 3-arylisoquinolines. benthamdirect.comfishersci.es This reaction typically involves the palladium-catalyzed coupling of a 3-halo-isoquinoline with an arylboronic acid. benthamdirect.comlibretexts.org A notable approach describes the reaction of 3-chloroisoquinoline (B97870) with a phenylboronic acid, highlighting that the reaction is particularly efficient when the isoquinoline nitrogen is positively charged. benthamdirect.com The general applicability and functional group tolerance of the Suzuki-Miyaura coupling make it a powerful tool for accessing a wide range of 3-arylisoquinoline derivatives. fishersci.esresearchgate.net
For instance, new 8-(het)aryltetrahydroisoquinolines and their derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net The synthesis of various substituted isoquinolines has also been achieved through sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297), mediated by a palladium catalyst under microwave irradiation. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 3-Arylisoquinoline Synthesis
| Isoquinoline Substrate | Aryl Boronic Acid/Ester | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloroisoquinoline | Phenylboronic acid | Pd(PPh3)4 | 3-Phenylisoquinoline | Good | benthamdirect.com |
| 8-Triflyloxy-tetrahydroisoquinoline-3-carboxylate | Arylboronate ester | Not specified | 8-Aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Not specified | researchgate.net |
| 3-Bromoquinoline | Various arylboronic acids | Not specified | 3-Arylquinolines | Not specified | science.gov |
The Negishi coupling presents another effective strategy for the formation of C-C bonds, coupling organozinc compounds with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly valuable for its ability to couple sp2-hybridized carbon atoms, making it suitable for the synthesis of 3-arylisoquinolines from the corresponding 3-halo-isoquinolines and arylzinc reagents. wikipedia.orgbeilstein-journals.org The Negishi coupling has been utilized in the synthesis of complex molecules, demonstrating its utility in constructing sterically congested C-C bonds. beilstein-journals.org For example, it has been applied to the synthesis of 1-fluoroalkylisoquinolines, where cross-coupling reactions at the 4-position of the isoquinoline ring were performed. rsc.org
Recent advancements have also seen the development of nickel-catalyzed asymmetric cross-couplings, such as the reaction of racemic benzylic bromides with achiral alkylzinc reagents, which could be conceptually extended to isoquinoline systems. nih.gov
Transition-Metal-Catalyzed Annulation Reactions for Isoquinoline Ring Construction
Annulation reactions provide a powerful alternative for constructing the isoquinoline core itself, often with the concomitant introduction of the aryl substituent at the C3 position. These methods typically involve the cyclization of acyclic precursors.
Oxidative Annulation Mechanisms Utilizing Imine Derivatives
Transition-metal-catalyzed oxidative annulation of imine derivatives with various coupling partners has emerged as a step- and atom-economical approach to synthesize isoquinoline scaffolds. researchgate.netosaka-u.ac.jp This strategy often utilizes rhodium, ruthenium, cobalt, or manganese catalysts. whiterose.ac.uk The reaction can proceed with N-H imines in the presence of an external oxidant or with derivatives like oximes, where the N-heteroatom bond cleavage acts as an internal oxidation step. whiterose.ac.uk
For example, Rh(III)-catalyzed C-H activation and annulation of benzamidines with vinylene carbonate as an acetylene (B1199291) surrogate can produce 1-aminoisoquinoline (B73089) derivatives. researchgate.net Similarly, the annulation of N-methoxybenzamides with 4-diazoisochroman-3-imines, catalyzed by Rh(III), leads to 3-amino-4-arylisoquinolinones. rsc.org
Table 2: Transition-Metal-Catalyzed Oxidative Annulation for Isoquinoline Synthesis
| Imine Derivative | Coupling Partner | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Benzamidine | Vinylene Carbonate | Rh(III) | 1-Aminoisoquinoline | researchgate.net |
| N-Methoxybenzamide | 4-Diazoisochroman-3-imine | Rh(III) | 3-Amino-4-arylisoquinolinone | rsc.org |
| Aryl Ketoxime Ester | Vinyl Acetate | Rh(III) | 3,4-Unsubstituted Isoquinoline | whiterose.ac.uk |
| Ethyl Benzimidate | Vinyl Selenone | Rh(III) | 1-Ethoxyisoquinoline | researchgate.net |
Application of Acetylene Surrogates in Formal Isoquinoline Annulation
The synthesis of 3,4-unsubstituted or specifically substituted isoquinolines can be challenging. The use of acetylene gas presents handling difficulties, leading to the development of acetylene surrogates. whiterose.ac.uk Vinyl acetate has been successfully employed as an acetylene equivalent in rhodium(III)-catalyzed C-H activation/annulation reactions with aryl ketoxime esters to furnish 3,4-unsubstituted isoquinolines. whiterose.ac.uk
More recently, vinyl selenone has been introduced as an effective oxidizing acetylene surrogate for the rhodium-catalyzed annulative coupling of imine derivatives under mild conditions. researchgate.netnih.govacs.org This method allows for the synthesis of 3,4-unsubstituted isoquinolines, and the selenium byproduct can be recovered and recycled. osaka-u.ac.jpnih.govacs.org Another approach utilizes vinyl acetate as an inexpensive acetylene equivalent in a Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones from N-chloroamides. nih.gov
Multi-component Reaction Pathways to Isoquinoline Frameworks
Multi-component reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. iau.ir Several MCRs have been developed for the synthesis of isoquinoline derivatives. For instance, a copper-catalyzed one-pot multi-component method has been reported for the preparation of 3-substituted isoquinolines using 2-bromobenzaldehyde, terminal alkynes, and tert-butyl amine as the nitrogen source under microwave irradiation. sioc-journal.cn This approach offers a convenient and highly efficient pathway to a library of 3-substituted isoquinolines. sioc-journal.cn
Another notable example involves the reaction of isoquinoline or quinoline (B57606) with activated acetylenic compounds in the presence of ammonium acetate. iau.ir This method is advantageous due to its short reaction times, high yields, and facile product separation. iau.ir Furthermore, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be synthesized via one-pot, three-component 1,3-dipolar cycloaddition reactions starting from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. nih.gov A more complex multi-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been developed for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.orgacs.org
Strategic Derivatization of 4-(Isoquinolin-3-yl)phenol and its Core
Once the core structure of this compound is established, further derivatization of both the phenolic and isoquinoline moieties can be undertaken to explore the structure-activity relationships and optimize desired properties.
Functionalization of the Phenolic Moiety for Structural Diversity
The phenolic hydroxyl group of this compound is a versatile handle for introducing structural diversity. Classical reactions such as etherification and esterification can be readily employed to modify this group. nih.gov For example, the antioxidant activity of tyrosol, a simple phenol (B47542), was significantly enhanced by esterifying its hydroxyl group with various phenolic acids. nih.gov This highlights the potential of such modifications to modulate the biological properties of the parent molecule.
Beyond simple ester and ether linkages, more advanced strategies can be employed. The phenolic ring itself can be functionalized through various reactions, including hydroxyalkylation and halomethylation. rhhz.net These modifications can introduce new reactive sites for further elaboration, leading to a greater diversity of molecular structures. rhhz.net
Modifications and Substitutions on the Isoquinoline Ring System
The isoquinoline ring system offers multiple positions for modification, allowing for fine-tuning of the molecule's properties. nih.gov Strategic introduction of substituents at various positions of the isoquinoline ring has been a key strategy in the development of isoquinoline-based therapeutic agents. nih.gov For instance, in the context of noscapine, a natural isoquinoline alkaloid, chemical manipulation at the 9'-position of the isoquinoline ring has led to analogs with significantly improved therapeutic efficacy. nih.gov
Fragment-based drug discovery approaches have also been successfully applied to the isoquinoline scaffold. researchoutreach.org By identifying and merging fragments that bind to different positions on the ring, highly potent molecules can be rapidly developed. researchoutreach.org This "merging by design" strategy has been used to generate kinase inhibitors with nanomolar potency by combining substituents at positions 4 and 6, or 5 and 7 of the isoquinoline ring. researchoutreach.org
Regioselective Derivatization Techniques in Phenol Chemistry
Controlling the position of new functional groups on the phenolic ring is crucial for a systematic exploration of structure-activity relationships. While classical electrophilic aromatic substitution on phenols can lead to mixtures of ortho and para products, modern synthetic methods offer high regioselectivity. rhhz.netresearchgate.net
Hypervalent iodine reagents have emerged as powerful tools for the regioselective oxidation of phenols. nih.gov For example, 2-iodoxybenzoic acid (IBX) can be used for the regioselective conversion of phenols to o-quinones under mild conditions. nih.gov Transition metal catalysis also plays a significant role in the regioselective functionalization of phenols. Copper(II) acetate-catalyzed aminomethylation, for instance, provides high levels of ortho-selectivity under mild conditions. rhhz.netresearchgate.net Similarly, palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes has been developed, showing precision for the ortho C-H bond of various phenols. researchgate.net
Resolution of Chiral Isoquinoline-Derived Ligands
The introduction of axial chirality, often arising from restricted rotation around a C-C single bond connecting the isoquinoline to another aromatic system, can lead to the formation of atropisomers. These stereoisomers can exhibit different biological activities, making their separation and characterization essential.
Several methods have been developed for the resolution of chiral isoquinoline-derived ligands. acs.orgresearchgate.net One common approach involves the formation of diastereomeric complexes with an enantiomerically pure resolving agent, followed by separation through techniques like fractional crystallization. acs.org For example, the racemic ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) was resolved by forming diastereomeric complexes with an enantiomerically pure palladium(II) complex. acs.org
Chiral high-performance liquid chromatography (HPLC) is another powerful technique for the separation of enantiomers. iupac.org New tridentate isoquinoline-derived ligands have been successfully resolved using semi-preparative chiral HPLC. iupac.org Additionally, diastereomeric salt formation with chiral acids or bases, such as N-benzylcinchonidinium chloride, followed by chromatographic separation, has also proven effective for resolving certain isoquinoline-derived biaryls. researchgate.netiupac.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the atomic framework, connectivity, and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
One-dimensional NMR spectra are fundamental for verifying the molecular identity of 4-(Isoquinolin-3-yl)phenol by confirming the presence of all expected proton and carbon signals and their respective chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the 11 protons of the molecule. The signals for the protons on the isoquinoline (B145761) and phenol (B47542) rings would appear in the aromatic region (typically δ 7.0-9.5 ppm). The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Key expected features include:
A distinct singlet for the proton at the C1 position of the isoquinoline ring, likely at a downfield chemical shift due to the influence of the adjacent nitrogen atom.
A set of multiplets for the protons on the benzo part of the isoquinoline ring.
Two sets of doublets for the four protons on the para-substituted phenol ring, exhibiting a characteristic AA'BB' splitting pattern.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should reveal 15 distinct carbon signals, consistent with the molecular formula C₁₅H₁₁NO. The chemical shifts provide insight into the electronic environment of each carbon atom.
Key expected features include:
Signals for the carbon atoms of the pyridine (B92270) part of the isoquinoline ring appearing at lower field compared to those of the benzo part.
The carbon atom attached to the nitrogen (C1) and the carbon at the junction with the phenol ring (C3) would be readily identifiable.
The carbon atom bearing the hydroxyl group (C4' of the phenol ring) is expected to resonate at a significantly downfield shift (around δ 155-160 ppm).
Quaternary carbons (those without attached protons) will typically show signals of lower intensity.
The following tables summarize the predicted chemical shifts for this compound, based on standard additive models and data from analogous structures.
Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (Isoquinoline) | 9.2 - 9.4 | s (singlet) | N/A |
| H4 (Isoquinoline) | 7.8 - 8.0 | s (singlet) | N/A |
| H5/H8 (Isoquinoline) | 8.0 - 8.2 | m (multiplet) | ~7-8 |
| H6/H7 (Isoquinoline) | 7.5 - 7.7 | m (multiplet) | ~7-8 |
| H2'/H6' (Phenol) | 7.8 - 7.9 | d (doublet) | ~8-9 |
| H3'/H5' (Phenol) | 6.9 - 7.1 | d (doublet) | ~8-9 |
| OH (Phenol) | Variable (e.g., 5.0 - 10.0) | br s (broad singlet) | N/A |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Isoquinoline) | 151 - 153 |
| C3 (Isoquinoline) | 150 - 152 |
| C4 (Isoquinoline) | 118 - 120 |
| C4a (Isoquinoline) | 136 - 138 |
| C5 (Isoquinoline) | 128 - 130 |
| C6 (Isoquinoline) | 126 - 128 |
| C7 (Isoquinoline) | 127 - 129 |
| C8 (Isoquinoline) | 129 - 131 |
| C8a (Isoquinoline) | 126 - 128 |
| C1' (Phenol) | 128 - 130 |
| C2'/C6' (Phenol) | 130 - 132 |
| C3'/C5' (Phenol) | 115 - 117 |
| C4' (Phenol) | 157 - 159 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the covalent linkages within the molecule.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would clearly show correlations between adjacent protons in the benzo moiety of the isoquinoline ring (e.g., H5-H6, H6-H7, H7-H8) and between the ortho and meta protons of the phenol ring (H2'/H6' with H3'/H5').
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal (except the OH proton) to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. This technique would provide the key evidence for the connectivity between the isoquinoline and phenol rings. For instance, correlations would be expected between the phenol protons H2'/H6' and the isoquinoline carbon C3, and between the isoquinoline proton H4 and the phenol carbon C1'. These long-range correlations provide irrefutable proof of the 3-(4-hydroxyphenyl) substitution pattern.
Vibrational Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of plant extracts containing phenols often shows distinct IR bands that can be used for identification. researchgate.netscielo.br
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp, medium-intensity bands would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings.
C=C and C=N Stretches: A series of sharp absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic rings and the C=N stretching of the isoquinoline system.
C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations would give rise to strong bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution patterns on the aromatic rings.
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3030 - 3100 | Medium, Sharp |
| Aromatic C=C and C=N stretch | 1450 - 1620 | Medium to Strong, Sharp |
| Phenolic C-O stretch | 1200 - 1260 | Strong |
| Aromatic C-H out-of-plane bend | 650 - 900 | Strong |
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations. Studies on arylisoquinolines have shown that Raman spectroscopy is a powerful tool for their characterization. nih.gov The Raman spectrum of solid-state materials arises from phonons, which can be understood as crystal lattice vibrational modes. spectroscopyonline.com
Aromatic Ring Vibrations: The most prominent bands in the non-resonant Raman spectrum are expected to be the ν(C=C) stretching modes of the isoquinoline system. nih.gov Strong signals from ring breathing modes of both the isoquinoline and phenol rings are also anticipated, typically appearing in the fingerprint region (800-1650 cm⁻¹).
Selective Enhancement: Deep-UV resonance Raman spectroscopy could selectively enhance vibrations associated with either the isoquinoline or the aryl (phenol) portion of the molecule depending on the excitation wavelength (λ_exc). For example, with λ_exc = 257 nm, stretching vibrations of the benzo part of the isoquinoline are dominant, while λ_exc = 244 nm enhances signals from the pyridino system. nih.gov Vibrations of the phenol part of the molecule could also be selectively enhanced, allowing for differentiation from similar structures. nih.gov
Low-Frequency Modes: The low-frequency region of the Raman spectrum would contain information about the external crystal lattice vibrational modes, which are sensitive to the solid-state packing and conformation of the molecule. spectroscopyonline.com
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H stretch | 3030 - 3100 | Strong |
| Isoquinoline C=C stretch (pyridino) | 1350 - 1430 | Strong (enhanced at λ_exc=244 nm) |
| Isoquinoline C=C stretch (benzo) | 1585 - 1685 | Strong (enhanced at λ_exc=257 nm) |
| Phenol Ring Breathing | ~1000 | Medium to Strong |
| Aryl C=C stretch / δ(HCC) deformation | 1210 - 1250 | Medium (selectively enhanced) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both aromatic rings, is expected to give rise to strong absorptions in the UV region. The analysis of polyphenols by UV-Vis spectrometry is a well-established technique. ijsr.net
The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions. The conjugation between the isoquinoline nucleus and the phenol ring would likely cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The position and intensity of these bands can be influenced by the solvent polarity. The phenolic group, in particular, can have its electronic transitions associated with absorption bands below 295 nm. mdpi.com The spectrum of phenol itself shows characteristic absorption maxima that would be modified by the isoquinoline substituent. nist.gov
Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Electronic Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π | ~230 - 250 | Ethanol (B145695) or Methanol |
| π → π (extended conjugation) | ~280 - 300 | Ethanol or Methanol |
| π → π* (extended conjugation) | ~330 - 350 | Ethanol or Methanol |
Absorption Spectra and Electronic Transitions
The electronic absorption spectrum of this compound is characterized by contributions from both the phenol and isoquinoline chromophores. The spectrum is expected to exhibit intense absorption bands in the ultraviolet (UV) region, arising primarily from π → π* transitions within the aromatic systems. The phenol moiety typically shows a maximum absorption (λmax) around 275 nm. docbrown.info The isoquinoline portion of the molecule also contributes significantly to the UV absorption, with complex spectra showing both broad and sharp features corresponding to valence and Rydberg transitions. researchgate.net
The gas-phase absorption spectrum of isoquinoline itself has been studied extensively, revealing multiple valence and Rydberg transitions between 3.5 and 10.7 eV. researchgate.net For this compound, the conjugation between the phenyl and isoquinoline rings is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual parent molecules. The presence of the lone pair of electrons on the nitrogen atom of the isoquinoline ring and the oxygen atom of the phenol group also allows for n → π* transitions, although these are typically weaker in intensity compared to the π → π* transitions. researchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | Isoquinoline & Phenol Rings | < 350 nm | High |
Solvatochromism Studies and Environmental Effects
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For compounds like this compound, which possess both hydrogen bond donating (the phenolic -OH) and accepting (the isoquinoline nitrogen) sites, the effects of solvent polarity and hydrogen bonding capacity are particularly pronounced.
Studies on related quinoline (B57606) derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net This is often indicative of an excited state that is more polar than the ground state. The introduction of a polar hydroxyl group, as in this compound, is known to induce a bathochromic shift in the absorption and, more significantly, the emission bands of similar chromophoric systems. researchgate.net Therefore, it is anticipated that the UV-Vis absorption spectrum of this compound will shift to longer wavelengths in more polar solvents like ethanol or water compared to nonpolar solvents like hexane (B92381) or cyclohexane.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₅H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 221.25 g/mol . nih.gov
The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of aromatic, phenolic, and nitrogen-containing heterocyclic compounds. libretexts.orgmiamioh.edu Phenols typically exhibit a strong molecular ion peak. youtube.com The fragmentation process for this molecule would likely involve:
A prominent molecular ion peak ([C₁₅H₁₁NO]⁺) due to the stability of the aromatic systems.
Loss of a hydrogen atom to form a stable [M-1]⁺ ion.
Loss of carbon monoxide (CO) from the phenol ring, a characteristic fragmentation for phenols, leading to an [M-28]⁺ fragment. docbrown.info
Cleavage of the C-C bond between the phenol and isoquinoline rings, leading to fragments corresponding to the individual ring systems.
Fragmentation of the isoquinoline ring , which can involve the loss of HCN (m/z 27).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Origin |
|---|---|---|
| 221 | [C₁₅H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 220 | [C₁₅H₁₀NO]⁺ | Loss of H radical |
| 193 | [C₁₄H₁₁N]⁺ | Loss of CO from the phenol moiety |
| 128 | [C₉H₈N]⁺ | Isoquinoline cation radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis of Isoquinoline Derivatives
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related isoquinoline derivatives allows for a reliable prediction of its structural characteristics. semanticscholar.orgmdpi.com Single-crystal X-ray diffraction studies on various isoquinoline derivatives show that the isoquinoline ring system is generally planar. semanticscholar.orgeurjchem.com The connection to the phenol ring at the 3-position would likely result in a twisted conformation between the two aromatic rings to minimize steric hindrance.
Crystallographic data for a representative isoquinoline derivative are presented below to illustrate typical structural parameters.
Table 3: Representative Crystallographic Data for an Isoquinoline Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | semanticscholar.orgeurjchem.com |
| Space Group | P2₁2₁2₁ | semanticscholar.orgeurjchem.com |
| a (Å) | 5.2804 | semanticscholar.orgeurjchem.com |
| b (Å) | 8.1347 | semanticscholar.orgeurjchem.com |
| c (Å) | 35.015 | semanticscholar.orgeurjchem.com |
| V (ų) | 1504.1 | semanticscholar.orgeurjchem.com |
| Z | 4 | semanticscholar.orgeurjchem.com |
Data for methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate.
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dominated by a network of intermolecular interactions. The understanding of these interactions is fundamental to crystal engineering. ias.ac.in The key interactions expected to define the supramolecular architecture are:
Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the hydroxyl group (-OH) of the phenol and the nitrogen atom of the isoquinoline ring of an adjacent molecule (O-H···N). This strong, directional interaction is a primary driver in the crystal packing of many nitrogen-containing heterocyclic compounds and phenols. mdpi.com
Weak C-H···O and C-H···π Interactions: In addition to the stronger forces, numerous weaker interactions, such as C-H···O hydrogen bonds and C-H···π interactions, would further stabilize the three-dimensional crystal network. semanticscholar.orgeurjchem.com These interactions, though individually weak, collectively play a crucial role in determining the final crystal packing arrangement. rsc.org
The combination of strong hydrogen bonds and extensive π-π stacking would likely result in a highly organized and stable crystalline solid.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. rjpn.orgnih.gov By employing functionals like B3LYP with various basis sets, researchers can accurately model molecular behavior. nih.govtandfonline.comresearchgate.net
The first step in computational analysis is typically geometry optimization, which seeks the lowest energy conformation of a molecule. For 4-(isoquinolin-3-yl)phenol, this would involve determining the most stable spatial arrangement of the isoquinoline (B145761) and phenol (B47542) rings relative to each other.
Studies on isoquinoline itself show a planar bicyclic aromatic structure, and DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to determine its optimized geometry. tandfonline.comresearchgate.net Similarly, DFT has been employed to find the optimal geometries of phenol and its various substituted derivatives. rjpn.orgresearchgate.net For this compound, the key geometric parameter would be the dihedral angle between the planes of the isoquinoline and phenol rings. This angle is determined by the balance between steric hindrance from ortho-hydrogens and the electronic effects of π-conjugation across the C-C bond linking the two rings. While the molecule will strive for planarity to maximize conjugation, some degree of twisting is expected to alleviate steric strain. DFT calculations on substituted biaryl phenols have shown that intramolecular hydrogen bonding can also significantly influence the rotational barrier and preferred conformation. acs.org
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap generally implies higher reactivity and lower stability. nih.gov
Computational studies on the parent isoquinoline molecule using the B3LYP/6-311++G(d, p) method calculated the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com For phenol, DFT calculations have also been used to determine its HOMO-LUMO gap, which influences its reactivity. rjpn.orgrjpn.org The combination of the electron-rich phenol ring and the electron-deficient isoquinoline ring in this compound would be expected to result in a HOMO-LUMO gap that reflects the intramolecular charge transfer (ICT) character between the two moieties.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Source |
| Isoquinoline | -5.581 | 1.801 | 3.78 | B3LYP/6-311++G(d, p) | tandfonline.com |
| Phenol | -6.78 | -1.27 | 5.51 | B3LYP/6-311G | rjpn.org |
This table presents data for the parent compounds to infer properties of this compound.
To predict the reactive sites within a molecule, computational chemists use reactivity descriptors such as Mulliken atomic charges and Fukui functions. Mulliken population analysis provides a way to estimate the partial atomic charge on each atom, indicating regions of electron excess (negative charge) or deficiency (positive charge). rjpn.orgnih.gov These charge distributions can suggest likely sites for electrophilic or nucleophilic attack.
Fukui functions provide a more sophisticated measure of reactivity by identifying how the electron density at a specific atomic site changes upon the addition or removal of an electron. researchgate.net This allows for the prediction of the most likely sites for electrophilic attack (where a nucleophile would attack), nucleophilic attack (where an electrophile would attack), and radical attack. alljournals.cn Studies on isoquinoline have shown that Mulliken charges can be unreliable with certain basis sets, but other charge schemes and Fukui function analysis predict that electrophilic attack is most likely to occur at carbons 5 and 8. researchgate.net For phenol derivatives, Mulliken charge analysis helps identify the variation of electron density with different substituents. rjpn.org For this compound, these analyses would be crucial in predicting the regioselectivity of reactions such as nitration, halogenation, or sulfonation on either the phenol or isoquinoline ring system.
DFT calculations can also be used to predict various thermodynamic parameters, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). nih.gov These parameters are fundamental to understanding the stability of a molecule and the energetics of its reactions. For instance, a lower enthalpy of formation generally indicates greater molecular stability.
Calculations performed on quinoline (B57606), a structural isomer of isoquinoline, at the B3LYP/6-31+G(d,p) level have determined its thermodynamic properties. scirp.org Similarly, extensive thermodynamic data for phenol have been both experimentally measured and computationally predicted. nih.govmdpi.com By analyzing these values for the parent compounds, one can estimate the thermodynamic stability of the combined this compound molecule. Such calculations are vital for predicting reaction equilibria and spontaneity.
| Parameter | Quinoline | Phenol | Method/Basis Set | Source |
| Zero-point vibrational energy (kcal/mol) | 82.25 | - | B3LYP/6-31+G(d,p) | scirp.org |
| Enthalpy (kcal/mol) | 87.20 | - | B3LYP/6-31+G(d,p) | scirp.org |
| Gibbs Free Energy (kcal/mol) | 64.93 | - | B3LYP/6-31+G(d,p) | scirp.org |
| O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | - | 87.9 | (RO)B3LYP/6-311++G(2df,2p) | mdpi.com |
This table presents thermodynamic data for related compounds to infer properties of this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the properties of molecules in their electronically excited states. rsc.org It is widely used to predict UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com
TD-DFT studies on isoquinoline and quinoline derivatives have successfully predicted their absorption spectra and provided insights into the nature of their electronic transitions (e.g., π → π* or n → π*). nih.govchemrxiv.org Likewise, TD-DFT has been applied to various phenolic compounds to understand their photoprotective potential and the effect of solvents on their spectral properties. mdpi.commdpi.com For this compound, a TD-DFT calculation would predict its λmax (wavelength of maximum absorption) and oscillator strengths. This information is valuable for understanding its photophysical behavior, such as fluorescence, and for designing applications in materials science or as molecular probes. The calculations would likely reveal low-energy transitions corresponding to intramolecular charge transfer from the electron-donating phenol group to the electron-accepting isoquinoline moiety.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery and medicinal chemistry for predicting the binding affinity and interaction modes of potential drug candidates with their biological targets.
The isoquinoline scaffold is present in numerous biologically active compounds, and docking studies have been performed on various isoquinoline derivatives to explore their potential as anticancer agents or enzyme inhibitors. nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target protein. nih.gov Similarly, phenolic compounds are known for their antioxidant and biological activities, and their interactions with proteins like tyrosinase and α-amylase have been extensively studied via molecular docking. nih.govmdpi.com
A molecular docking simulation of this compound against a specific biological target would involve placing the molecule into the protein's active site and calculating a scoring function to estimate its binding affinity (often given in kcal/mol). nih.gov The results would visualize the likely binding pose, identifying which amino acid residues interact with the phenolic hydroxyl group (a potential hydrogen bond donor and acceptor) and the aromatic rings (capable of π-π stacking and hydrophobic interactions). This provides a rational basis for its potential biological activity. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.
Although a crystal structure and corresponding Hirshfeld analysis for this compound have not been reported, studies on related isoquinoline and phenol derivatives provide a strong basis for predicting its intermolecular behavior. For instance, the analysis of a complex pyrazolo[3,4-g]isoquinoline derivative revealed the significant role of hydrogen bonding in its crystal packing. nih.gov Given that this compound possesses both a hydrogen bond donor (the phenolic -OH group) and a hydrogen bond acceptor (the isoquinoline nitrogen atom), it is highly probable that O-H···N hydrogen bonds would be a dominant feature in its solid-state structure.
The analysis of intermolecular contacts is often quantified using 2D fingerprint plots, which summarize the distribution of contact types and distances. For a molecule like this compound, the expected contributions to the Hirshfeld surface would include several key interactions.
Table 1: Predicted Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds.
| Interaction Type | Description | Predicted Contribution |
|---|---|---|
| H···H | Contacts between hydrogen atoms. These are typically the most abundant interactions in organic molecules. | High |
| O···H / H···O | Represents hydrogen bonding involving the phenolic oxygen and hydrogen atoms. The sharp spikes on a fingerprint plot for these contacts indicate strong, directional O-H···N or O-H···O bonds. | Significant |
| C···H / H···C | These contacts are associated with weaker C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic rings. | Moderate |
| C···C | Indicates π-π stacking interactions between the aromatic rings of the isoquinoline and phenol moieties. These are crucial for the stabilization of the crystal structure. | Moderate |
| N···H / H···N | Contacts involving the isoquinoline nitrogen. These would be a key component of the primary O-H···N hydrogen bonds. | Significant |
This table is predictive and based on analyses of related isoquinoline and phenol structures. nih.govnih.govmq.edu.au
Investigation of Aromaticity and Electronic Properties in Isoquinoline Frameworks
The electronic properties of this compound are governed by the interplay between the electron-rich phenol ring and the heterocyclic isoquinoline system. Isoquinoline itself is a heterocyclic aromatic compound, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion and the presence of the electronegative nitrogen atom create a unique electronic landscape. amerigoscientific.com
The aromaticity of the isoquinoline core contributes to its stability. The delocalized π-electrons across the fused rings allow the molecule to participate in various chemical reactions. amerigoscientific.com The nitrogen atom, being sp²-hybridized, imparts a basic character to the molecule, with a pKa of 5.14, although it is a weaker base than pyridine due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.comsemanticscholar.org
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such molecules. mdpi.com These calculations can determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the primary electron-donating group. Conversely, the LUMO would likely be distributed across the isoquinoline ring system, which is comparatively more electron-deficient. The substituent's nature and position significantly influence these electronic properties. mdpi.com The phenolic hydroxyl group is an activating, electron-donating group, which would increase the electron density of the entire molecule compared to unsubstituted isoquinoline.
A computational study on related phenol derivatives demonstrated how substituents alter electronic and optical properties. digitellinc.com Similarly, theoretical investigations into quinoline (an isomer of isoquinoline) have shown that different substituents lead to distinct changes in electron-photon spectra, which can be correlated with shifts in the FMO energies. researchgate.net
| Aromaticity | The degree of cyclic delocalization of π-electrons. | Both the benzene and pyridine rings of the isoquinoline system, as well as the phenol ring, are aromatic. |
This table is predictive and based on general principles and computational studies of related aromatic and heterocyclic systems. mdpi.commdpi.comdigitellinc.com
The presence of the phenol group attached to the isoquinoline core creates an extended π-conjugated system. This conjugation affects the molecule's electronic absorption spectrum and other properties. The specific substitution pattern—attachment at the 3-position of the isoquinoline and the 4-position of the phenol—determines the precise nature of the electronic communication between the two ring systems.
Pharmacological and Biological Activity Research
Structure-Activity Relationship (SAR) Studies of 4-(Isoquinolin-3-yl)phenol Derivatives
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's architecture influence its interaction with biological systems, providing a roadmap for the design of more potent and selective agents. For derivatives of the this compound scaffold, research has focused on understanding the impact of various substituents and stereochemical arrangements.
Alterations to the substituents on both the isoquinoline (B145761) and phenol (B47542) rings of the core this compound structure can significantly modulate biological efficacy. While direct SAR studies on this specific scaffold are limited in publicly available research, principles can be drawn from studies on related heterocyclic systems like quinolines and quinazolines.
For instance, in the development of quinazoline-based kinase inhibitors, the phenolic moiety is often a critical pharmacophore. Research on these related structures has shown that the 4-hydroxy group on the phenyl ring can be crucial for activity. The replacement of this hydroxyl group with hydrophobic substituents such as -F, -Cl, or -Br, or the addition of further ortho- and meta-substituents (both hydrophobic and hydrophilic) on the 4-hydroxy-phenyl ring, has been observed to decrease activity against certain targets like the Epidermal Growth Factor Receptor (EGFR) kinase mdpi.com. This suggests that the hydrogen-bonding capability of the phenolic hydroxyl group may be vital for binding to the target protein.
Similarly, studies on 8-hydroxyquinoline derivatives have demonstrated that the substitution pattern on the quinoline (B57606) ring system can fine-tune a wide range of biological activities nih.gov. For example, introducing an aromatic amide at position 2 of the quinoline ring was found to increase lipophilicity and antiviral activity nih.gov. While these findings are on related scaffolds, they underscore the principle that both the nature and position of substituents are key determinants of the biological activity profile for isoquinoline-phenol derivatives.
In the context of antitumor agents, a study on diverse 3-arylisoquinolines revealed a broad spectrum of activity against several human tumor cell lines, indicating the therapeutic potential of this structural class nih.gov. The specific substitutions on the aryl group at the 3-position were key to this activity nih.gov.
Table 1: Inferred SAR Principles for Isoquinoline-Phenol Derivatives Based on Related Heterocycles
| Structural Modification | Inferred Impact on Biological Activity | Rationale/Example from Related Compounds |
|---|---|---|
| Phenolic Hydroxyl Group | Often crucial for activity; removal or replacement can be detrimental. | In quinazoline inhibitors, replacing the 4-hydroxy group on the phenyl ring decreased kinase inhibitory activity mdpi.com. |
| Substituents on Phenol Ring | Additional substitutions may decrease activity. | Ortho- and meta-substitutions on the 4-hydroxyphenyl moiety of quinazolines led to reduced efficacy mdpi.com. |
| Substituents on Isoquinoline Ring | Can be modulated to fine-tune activity, lipophilicity, and target specificity. | Modifications on the quinoline ring of 8-hydroxyquinolines significantly altered their biological profiles nih.gov. |
| Aryl Group at Position 3 | The nature of this group is a key determinant of antitumor activity. | Diverse substitutions on 3-arylisoquinolines resulted in a broad spectrum of antitumor effects nih.gov. |
This table presents inferred principles as direct SAR data for this compound is limited.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. Different enantiomers (mirror-image isomers) of a chiral drug can exhibit different potencies, selectivities, and metabolic profiles.
While specific studies detailing the stereochemical preferences of this compound derivatives are not widely available, the importance of stereochemistry is a well-established principle in medicinal chemistry involving isoquinoline alkaloids. For example, the stereoselective synthesis of isoquinoline alkaloids like (S)- and (R)-nuciferine has been a key focus, highlighting the necessity of controlling chirality to achieve the desired biological effect rsc.org. The synthesis of such compounds often relies on chiral intermediates to produce the specific enantiomer required for potent activity rsc.org. This general principle strongly suggests that if chiral centers are introduced into derivatives of this compound, their specific spatial arrangement would likely be a critical factor in their interaction with chiral biological targets like enzymes and receptors.
Enzyme Inhibition Profiles and Mechanisms
The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes implicated in disease. The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets nih.gov.
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that is a key therapeutic target for the management of type 2 diabetes mellitus mdpi.com. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion mdpi.com.
The isoquinoline framework is a component of potent DPP-IV inhibitors. Research has shown that aryl-substituted pyrido[2,1-a]isoquinolines are highly active DPP-IV inhibitors nih.govresearchgate.net. The evolution of this class of compounds led to the discovery of Carmegliptin, a potent DPP-IV inhibitor that advanced to clinical studies nih.gov. The design of these inhibitors often focuses on achieving optimal occupancy of the hydrophobic S1 pocket in the enzyme's active site nih.gov. The structure-activity relationship for these complex isoquinoline-based systems indicates that interactions with key residues such as Glu205, Glu206, Tyr662, Arg125, and Phe357 are crucial for potent inhibition nih.gov.
Cyclin-dependent kinases, particularly CDK4 and CDK6, are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, especially for certain types of breast cancer embopress.org.
While direct studies on this compound as a CDK4 inhibitor are not prominent, related heterocyclic scaffolds such as quinazolines have been extensively developed as CDK inhibitors. For example, a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines were synthesized and evaluated for CDK4/6 inhibition nih.gov. In these studies, substituting the amine group at the C2 position of the quinazoline with a pyridine (B92270) ring resulted in more active CDK4/6 inhibitors with improved cellular activity against the MCF-7 breast cancer cell line nih.gov. This highlights the importance of the nitrogen atom's position in the substituent for modulating inhibitory activity nih.gov. These findings suggest that isoquinoline-based structures could also be tailored to target the ATP-binding site of CDK4.
Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it an important target for anticancer drugs mdpi.com.
A significant class of Top1 inhibitors is based on the indenoisoquinoline scaffold. These compounds have been shown to be potent Top1 inhibitors with significant cytotoxicity against human cancer cell lines nih.govresearchgate.net. Indenoisoquinolines act by stabilizing the covalent complex formed between Top1 and DNA, which is a mechanism shared with the well-known camptothecin class of anticancer drugs nih.govacs.org. Unlike camptothecins, however, some indenoisoquinoline derivatives exhibit greater chemical stability mdpi.com.
SAR studies of indenoisoquinolines have provided insights into the structural requirements for potent activity. For instance, the introduction of a nitro group on the isoquinoline ring was found to produce a potent class of Top1 inhibitors researchgate.net. Furthermore, appending nitrogen heterocycles to the lactam side chain of the indenoisoquinoline core can also result in highly cytotoxic compounds with potent Top1 inhibition nih.gov.
Table 2: Enzyme Inhibition Profile of Isoquinoline-Based Scaffolds
| Enzyme Target | Relevant Isoquinoline Scaffold | Key Findings |
|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrido[2,1-a]isoquinolines | Aryl-substituted derivatives are highly potent inhibitors, with activity dependent on interaction with the S1 pocket and key active site residues nih.govresearchgate.net. |
| Cyclin-Dependent Kinase 4 (CDK4) | Pyrazolo[4,3-h]quinazolines (related scaffold) | Substitutions on the core ring system, such as the inclusion of a pyridine moiety, significantly influence inhibitory activity against CDK4/6 nih.gov. |
| Topoisomerase I (Top1) | Indenoisoquinolines | Act as potent inhibitors by stabilizing the Top1-DNA cleavage complex. Substitutions on the isoquinoline ring and side chains modulate activity mdpi.comnih.govresearchgate.netnih.gov. |
Phosphodiesterase-4 (PDE-4) Inhibitory Activity
Phosphodiesterase-4 (PDE4) is a significant enzyme in inflammatory and immunomodulatory cells, responsible for hydrolyzing cyclic AMP (cAMP). acs.org The inhibition of PDE4 leads to increased cAMP levels, which can suppress inflammatory responses. nih.govresearchgate.net This mechanism has positioned PDE4 inhibitors as attractive therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govresearchgate.net While the isoquinoline scaffold is explored for various biological activities, specific research detailing the direct inhibitory activity of this compound against the PDE4 enzyme is not extensively available in the current scientific literature.
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov Various natural and synthetic compounds, including some containing phenolic and flavonoid structures, have been investigated for their AChE inhibitory potential. researchgate.netnih.govmdpi.com However, specific studies focused on the acetylcholinesterase inhibitory activity of this compound have not been prominently featured in the reviewed literature.
Alpha-Amylase and Alpha-Glucosidase Inhibition
Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. jppres.comnih.govnih.gov Phenolic compounds are among the natural products that have been studied for these inhibitory effects. mdpi.com Despite the general interest in phenolic compounds as enzyme inhibitors, dedicated research evaluating the specific inhibitory efficacy of this compound against alpha-amylase and alpha-glucosidase is not detailed in the available scientific reports.
Antiproliferative and Antitumor Activities
Efficacy Against Neuroendocrine Prostate Cancer Cells
Neuroendocrine prostate cancer (NEPC) is a particularly aggressive form of prostate cancer with limited treatment options. nih.govresearchgate.net Recent research has focused on simplifying the structure of the natural product lycobetaine to develop new therapeutic agents. This work led to the identification of an isoquinoline derivative with an aryl moiety at the 4-position, which demonstrated significant antiproliferative activities against the NPEC cell line LASCPC-01 in vitro. nih.govdntb.gov.ua
In these studies, a systematic structure-activity relationship (SAR) exploration was conducted. An initial active compound, a 4-aryl-substituted isoquinoline derivative, was optimized, leading to the discovery of a more potent compound (referred to as compound 46 in the study) with an IC50 value of 0.47 μM against the LASCPC-01 cell line. nih.gov This optimized compound also showed high selectivity over the PC-3 prostate cancer cell line, with a selectivity index greater than 190-fold. nih.gov
| Cell Line | Compound | IC50 (μM) | Selectivity Index (vs. PC-3) |
|---|---|---|---|
| LASCPC-01 (NEPC) | Optimized Derivative (Compound 46) | 0.47 | >190-fold |
| PC-3 (Prostate Cancer) | Optimized Derivative (Compound 46) | >89.1 | - |
Anticancer Potential Against Various Leukemia and Colon Cancer Cell Lines
While the isoquinoline core is a feature of many compounds with anticancer properties, specific investigations into the antiproliferative effects of this compound against leukemia cell lines are not extensively documented in the reviewed literature. xiahepublishing.com However, the broader class of isoquinolinequinones and related derivatives has been evaluated against various human cancer cell lines. nih.gov For instance, certain phenylaminoisoquinolinequinones have demonstrated moderate to high in vitro antiproliferative activity against gastric, lung, and bladder cancer cell lines. nih.gov
Similarly, while direct studies on this compound against colon cancer cell lines are limited, research on related structures provides some context. Studies on other isoquinoline and quinoxaline derivatives have reported antiproliferative activity against colon cancer cells, such as the HCT-116 line. mdpi.comnih.gov For example, some 4-thiazolidinone derivatives have shown inhibitory effects on the growth of several human colon carcinoma cell lines. nih.gov These findings suggest a potential area for future investigation for this compound.
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism behind the antitumor activity of many therapeutic agents is the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com Research into the derivatives of 4-aryl-substituted isoquinolines has shown that these compounds can effectively trigger these cellular processes.
Specifically, cell-based mechanism studies revealed that an optimized 4-aryl-substituted isoquinoline derivative, developed from the lycobetaine scaffold, can induce G1 cell cycle arrest and apoptosis in a dose-dependent manner in neuroendocrine prostate cancer cells. nih.gov The ability to halt the cell cycle prevents cancer cells from proliferating, while the induction of apoptosis leads to their elimination. nih.govfrontiersin.orgmdpi.com Further evidence from related compounds, such as 3-arylisoquinolinones, supports this mechanism, showing that they can cause a significant accumulation of cells in the G2/M phase of the cell cycle and a substantial increase in apoptotic cells. researchgate.net
Antimicrobial Activities
The isoquinoline scaffold is a fundamental structure in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. researchgate.netsemanticscholar.org Derivatives of isoquinoline have been extensively studied for their potential to combat various microbial pathogens. researchgate.netnih.gov
Isoquinoline derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Their efficacy often stems from various mechanisms of action, including the inhibition of essential bacterial enzymes and disruption of cell wall synthesis. researchgate.netmdpi.com
A new class of alkynyl isoquinolines has shown potent bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Two representative compounds, HSN584 and HSN739, exhibited moderate to potent activity against clinically important Gram-positive bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile. nih.gov Preliminary data suggest that these compounds perturb the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com
Furthermore, certain tricyclic isoquinoline derivatives have been found to possess antibacterial properties against Gram-positive pathogens. For instance, compounds 8d and 8f were active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comuts.edu.auresearchgate.net Specifically, compound 8d showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 128 µg/mL against E. faecium. mdpi.comuts.edu.auresearchgate.net Compound 8f was active against S. aureus (MIC = 32 µg/mL), S. pneumoniae (MIC = 32 µg/mL), and E. faecium (MIC = 64 µg/mL). mdpi.comuts.edu.auresearchgate.net
Some isoquinoline-based N-ethyl ureas have been reported to inhibit both Gram-positive and Gram-negative pathogens by interfering with DNA gyrase and topoisomerase IV activity. mdpi.comuts.edu.au Additionally, two naturally occurring isoquinoline alkaloids from the fungus Penicillium spathulatum Em19, spathullin A and spathullin B, displayed activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. nih.gov Spathullin B was found to be more potent, with MIC values as low as 1 µg/mL against S. aureus. nih.gov
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Mechanism of Action (if known) |
|---|---|---|---|
| Alkynyl Isoquinolines (HSN584, HSN739) | S. aureus (including MRSA, VRSA), S. epidermidis, L. monocytogenes, S. pneumoniae, E. faecalis, C. difficile | - | Perturbation of cell wall and nucleic acid biosynthesis |
| Tricyclic Isoquinolines (8d, 8f) | S. aureus, S. pneumoniae, E. faecium | - | Not specified |
| Isoquinoline-based N-ethyl ureas | Inhibits various Gram-positive pathogens | Inhibits various Gram-negative pathogens | Inhibition of DNA gyrase and topoisomerase IV |
| Spathullins (A and B) | S. aureus | E. coli, A. baumannii, E. cloacae, K. pneumonia, P. aeruginosa | Not specified |
Numerous isoquinoline derivatives have been investigated for their antifungal activities. bioengineer.org Researchers have synthesized and evaluated various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs), including ester and carbamate derivatives, for their fungicidal effects. nih.gov Among these, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate, exhibited the most significant antifungal activity. nih.gov
In the search for novel antifungal agents, isoquinoline derivatives incorporating an oxime moiety have shown promise. bioengineer.org These compounds are designed to leverage the structural features of isoquinoline and the biological potential of oximes to create enhanced antifungal properties. bioengineer.org Mechanistic studies suggest that some of these derivatives may interfere with critical biochemical pathways in fungi, such as ergosterol biosynthesis, which is vital for the integrity of the fungal cell membrane. bioengineer.org
Furthermore, novel 3-aryl-isoquinoline derivatives have been designed and synthesized based on natural alkaloids like sanguinarine and berberine. nih.gov Many of these compounds showed medium to excellent antifungal activity in vitro. nih.gov For example, compound 9f was particularly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov Its efficacy against P. piricola was comparable to the commercial fungicide chlorothalonil. nih.gov Similarly, other designed isoquinoline derivatives have demonstrated significant inhibition rates against plant pathogens like Physalospora piricola, Rhizotonia cerealis, and Fusarium graminearum. jlu.edu.cn
Isoquinoline and its related alkaloids have been widely explored for their antiviral potential against a diverse range of viruses. mdpi.comsruc.ac.uk These compounds can interfere with multiple pathways crucial for viral replication, including those involving nuclear factor-κB and mitogen-activated protein kinases. sruc.ac.uk
Berberine, a well-known isoquinoline alkaloid, has demonstrated antiviral activity against several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV). mdpi.com Other bisbenzylisoquinoline (BBI) alkaloids like berbamine, tetrandrine, and neferine have shown broad-spectrum activities against HSV, HIV, and SARS-CoV. mdpi.com The quaternary nitrogen atom is often considered essential for the antiviral activity of protoberberine and benzophenanthridine alkaloids. mdpi.com
Screening of chemical libraries has identified isoquinolone compounds as inhibitors of influenza A and B viruses. nih.gov These compounds were found to efficiently suppress the viral RNA replication step by targeting the viral polymerase activity. nih.gov Although initial hits showed cytotoxicity, further synthesis and structure-activity relationship studies led to the discovery of derivatives with significantly reduced toxicity while retaining antiviral activity. nih.gov
Emetine, another isoquinoline alkaloid, has shown inhibitory effects against Zika virus and Ebola virus by disrupting lysosomal function and inhibiting viral polymerase activity. mdpi.com
Anti-inflammatory and Antioxidant Properties
Isoquinoline derivatives are recognized for their significant anti-inflammatory and antioxidant activities. nih.govresearchgate.netresearchgate.net These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. mdpi.comnih.gov
Several isoquinoline alkaloids, including berberine and tetrandrine, have demonstrated potent anti-inflammatory effects. nih.gov They can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov One novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In animal models of endotoxemia, this compound improved cardiac function by reducing systemic inflammation. nih.gov
The antioxidant potential of isoquinoline alkaloids is linked to the presence of a lone electron pair on their nitrogen atom and aromatic hydroxyl groups in their structure. mdpi.com These features enable them to scavenge various reactive oxygen species (ROS). mdpi.comnih.gov For instance, the isoquinoline alkaloid berberine has been noted for its antioxidant and iron-chelating activities, which may contribute to its ability to inhibit lipid peroxidation. mdpi.com Nuciferine is another isoquinoline alkaloid that can protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase. nih.gov
Neuroprotective and Antidepressant Potential
The neuroprotective effects of isoquinoline alkaloids have been a subject of extensive research, with studies indicating their potential in the context of neurodegenerative diseases. nih.govresearchgate.net These compounds exert their neuroprotective actions through various mechanisms, including reducing oxidative stress, mitigating inflammatory injury, and regulating autophagy. nih.govresearchgate.net
Alkaloid extracts from plants like Glaucium grandiflorum, which are rich in isoquinoline alkaloids, have shown the ability to offer neuroprotection by minimizing intracellular ROS. mdpi.com The antioxidant properties of these alkaloids, stemming from their chemical structure, play a crucial role in this protective effect. mdpi.com Furthermore, isoquinoline derivatives have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. nih.gov
In the realm of antidepressant research, novel 3,4-dihydroisoquinoline compounds have been developed as potential antidepressant agents. semanticscholar.org One study reported on a series of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives that exhibited neuroprotective activity on corticosterone-injured PC12 cells, a common model for studying the effects of stress and antidepressants. semanticscholar.org
Other Pharmacological Applications of Isoquinoline Derivatives (e.g., Antimalarial, Antispasmodic)
Beyond the aforementioned activities, the isoquinoline scaffold is associated with a variety of other pharmacological applications. semanticscholar.org
Antimalarial Activity: The spread of drug-resistant malaria parasites necessitates the development of new therapeutic agents. nih.gov Isoquinoline derivatives have emerged as a promising class of compounds in this area. semanticscholar.orgresearchgate.net An isoquinoline derivative, 6,7-dinitro-2- mdpi.commdpi.comnih.govtriazol-4-yl-benzo[de]isoquinoline-1,3-dione, isolated from Streptomyces hygroscopicus, has demonstrated potential antimalarial activity in in silico studies. nih.govnih.gov Synthetic isoquinoline derivatives have also been developed and tested. For example, a series of isoquinoline phenyl and isoquinoline-triazole derivatives showed antiplasmodial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum. semanticscholar.orgresearchgate.net
Antispasmodic Activity: Papaverine (B1678415), a well-known isoquinoline alkaloid, has been used as an antispasmodic agent since the 1800s. mdpi.com Its mechanism of action involves the inhibition of phosphodiesterase, leading to smooth muscle relaxation.
Catalytic Applications and Ligand Design
Role as Ligands in Asymmetric Catalysis
The isoquinoline (B145761) framework is recognized as a privileged scaffold in the development of chiral ligands for asymmetric synthesis. nih.gov The presence of a nitrogen atom in the isoquinoline ring and a hydroxyl group on the phenol (B47542) provides two potential coordination sites for metal centers, forming the basis for its application in catalysis.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of chiral secondary alcohols. scielo.br Chiral ligands play a crucial role in controlling the stereochemical outcome of these reactions. While specific studies detailing the use of 4-(Isoquinolin-3-yl)phenol in the enantioselective addition of diethylzinc (B1219324) to aldehydes are not prevalent, the principles of ligand design in this area suggest its potential.
In a typical reaction, a chiral ligand coordinates to a metal, such as titanium (IV), which then facilitates the transfer of an ethyl group from diethylzinc to an aldehyde. nih.govelsevierpure.com The stereochemistry of the resulting alcohol is dictated by the chiral environment created by the ligand. For instance, chiral β-amino alcohols derived from various sources have been successfully employed as ligands in this transformation, achieving high yields and enantioselectivities. nih.gov The isoquinoline-phenol structure could potentially chelate to a metal center through the nitrogen of the isoquinoline and the oxygen of the phenol, creating a chiral pocket to direct the approach of the reactants.
The effectiveness of such a ligand would depend on the specific stereochemical arrangement and the electronic properties of the isoquinoline and phenol rings. Research on similar structures, such as chiral oxazoline-based ligands, has demonstrated that the stereogenic centers on the ligand are the primary determinants of the product's absolute configuration. researchgate.net
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) with Chiral Ligands (Illustrative data based on common findings in the field)
| Ligand Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral β-amino alcohol | Toluene | 0 | >90 | >95 |
| Chiral Oxazoline (B21484) | Toluene | 0 | 82 | 79 |
| BINOL derivatives | Toluene | 25 | 95 | 89 |
This table presents typical results for well-established chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde to illustrate the performance of different ligand classes.
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. aps.org For a molecule like this compound to be developed into a highly effective chiral ligand, particularly a tridentate one, several design principles would be applied. Tridentate ligands, which bind to a metal center through three donor atoms, often provide enhanced stability and stereocontrol compared to their bidentate counterparts.
To transform this compound into a chiral tridentate ligand, a chiral substituent containing an additional donor atom would need to be introduced. This could be achieved by modifying either the isoquinoline or the phenol component. For example, a chiral oxazoline or an amino group could be installed at a position that allows for a stable five- or six-membered chelate ring upon coordination to a metal.
The key design principles for such chiral tridentate ligands include:
Stereogenic Elements: The introduction of one or more stereocenters is essential to induce chirality. These can be point, axial, or planar chirality.
Rigid Backbone: A rigid molecular framework helps to minimize conformational flexibility, leading to a more defined chiral environment and higher enantioselectivity. The isoquinoline ring provides a degree of rigidity.
Appropriate Donor Atoms: The choice of donor atoms (e.g., N, O, P) and their relative positions are critical for effective coordination to the desired metal center.
Steric and Electronic Tuning: The steric bulk and electronic properties of the substituents on the ligand can be fine-tuned to optimize reactivity and selectivity.
The development of chiral tridentate bis(oxazol-2-ylimino) isoindoline-based pincer ligands illustrates the successful application of these principles, where a rigid isoindoline (B1297411) core is flanked by two chiral oxazoline units. rsc.org
Organocatalytic Applications of Phenolic Compounds
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Phenolic compounds, due to their acidic hydroxyl group, can act as hydrogen-bond donors, activating substrates in a variety of reactions.
The chemical fixation of carbon dioxide is a significant area of research aimed at utilizing CO2 as a renewable C1 feedstock. researchgate.net One of the most successful applications is the synthesis of cyclic carbonates from the reaction of CO2 with epoxides. This reaction is 100% atom-economical. researchgate.net
Phenolic compounds can act as effective organocatalysts for this transformation, typically in the presence of a co-catalyst such as an organic base or a halide salt. researchgate.netmdpi.com The role of the phenol is to act as a hydrogen-bond donor, activating the epoxide by coordinating to its oxygen atom, which facilitates the nucleophilic attack of the halide or another nucleophile to open the epoxide ring. The resulting alkoxide then reacts with CO2, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst.
While specific studies on this compound in this context are limited, its phenolic hydroxyl group makes it a potential candidate for this type of organocatalysis. The isoquinoline moiety could influence the catalytic activity through its electronic properties or by participating in non-covalent interactions. Research has shown that phenols with cooperative hydrogen-bond donors can be highly effective catalysts for CO2 fixation under ambient conditions. mdpi.com
Table 2: Organocatalytic Synthesis of Cyclic Carbonates from Epoxides and CO2 (Illustrative data based on general findings for phenolic catalysts)
| Epoxide Substrate | Phenolic Catalyst | Co-catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
| Propylene Oxide | Phenol | DMAP | 120 | 35 | High |
| Styrene Oxide | p-Methoxyphenol | DMAP | 120 | 35 | High |
| Butyl Glycidyl Ether | 2-(1H-1,2,4-Triazol-3-yl)phenol | nBu4NI | RT | 1 | >95 |
This table provides examples of phenolic compounds used as organocatalysts in the synthesis of cyclic carbonates, highlighting the reaction conditions and yields.
Hypervalent Iodine Oxidation Catalysis of Phenols
Hypervalent iodine reagents are versatile and environmentally friendly oxidizing agents used in a wide range of organic transformations. acs.orgbeilstein-journals.org The oxidation of phenols using these reagents can lead to the formation of quinones or other valuable products. wikipedia.org
The outcome of the oxidation of a phenol with a hypervalent iodine(III) reagent, such as iodobenzene (B50100) diacetate (IBD) or phenyliodine(III) diacetate (PIDA), depends on the substitution pattern of the phenol. wikipedia.org In many cases, phenols are oxidized to quinones. wikipedia.org The reaction proceeds through the formation of an aryloxyiodonium(III) intermediate, which then undergoes nucleophilic attack to form the oxidized product. wikipedia.org
For a compound like this compound, oxidation with a hypervalent iodine reagent would be expected to occur at the phenol ring. Depending on the specific reagent and reaction conditions, this could lead to the formation of a quinone-type structure. These reactions are often regioselective, with reagents like o-iodoxybenzoic acid (IBX) typically favoring the formation of ortho-quinones, while others like bis(trifluoro-acetoxy)iodobenzene (BTI) can yield para-quinones where structurally possible. nih.gov
The resulting oxidized products can be valuable synthetic intermediates. rsc.org For instance, quinones are known to participate in various cycloaddition and conjugate addition reactions. The catalytic use of hypervalent iodine reagents is an area of growing interest, where the active iodine(III) species is regenerated in situ by a stoichiometric oxidant. beilstein-journals.org
Table 3: Oxidation of Phenols with Hypervalent Iodine Reagents (Illustrative data based on general findings)
| Phenol Substrate | Hypervalent Iodine Reagent | Product Type |
| Phenol | Iodobenzene diacetate (IBD) | Quinone |
| p-Cresol | Phenyliodine(III) diacetate (PIDA) | p-Benzoquinone |
| 2-Naphthol | o-Iodoxybenzoic acid (IBX) | 1,2-Naphthoquinone |
| 1-Naphthol | Bis(trifluoro-acetoxy)iodobenzene (BTI) | 1,4-Naphthoquinone |
This table summarizes the typical products obtained from the oxidation of various phenolic compounds with different hypervalent iodine reagents.
Advanced Analytical Methodologies in Research
High-Performance Liquid Chromatography (HPLC) Method Development
Method development in HPLC for "4-(Isoquinolin-3-yl)phenol" aims to achieve high resolution, sensitivity, and specificity. Key areas of development include chiral separations to resolve potential enantiomers and derivatization strategies to amplify detector response.
While "this compound" itself is not chiral, derivatives or analogues within this class of compounds may possess stereogenic centers, making enantiomeric separation a critical aspect of their analysis. nih.gov The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation and quantification. nih.gov Direct enantioseparation by HPLC using Chiral Stationary Phases (CSPs) is the most effective and widely used method for this purpose. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad enantiorecognition abilities for a wide range of pharmaceutical compounds, including alkaloids with isoquinoline (B145761) skeletons. nih.govphenomenex.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. chiraltech.comsigmaaldrich.com
Method development for a chiral isoquinoline derivative would typically involve screening a set of complementary CSPs under various mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) to find the optimal conditions for resolution. chromatographyonline.comsigmaaldrich.com
Table 1: Illustrative Chiral HPLC Screening Parameters for Isoquinoline Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak® AD | Chiralcel® OD | Chiralpak® IG |
| Mobile Phase Mode | Normal Phase | Normal Phase | Reversed Phase |
| Eluent Composition | n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine | n-Hexane / Ethanol (B145695) (90:10, v/v) with 0.1% Diethylamine | Acetonitrile / 20 mM Ammonium (B1175870) Bicarbonate pH 9.0 (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Expected Outcome | Evaluation of π-π and hydrogen bonding interactions. | Assessment of alternative hydrogen bonding and steric interactions. | Evaluation of ionic and hydrophobic interactions. |
| Reference Finding | Polysaccharide-based columns like Chiralpak AD and Chiralcel OD have successfully resolved various benzyltetrahydroisoquinoline alkaloids. nih.gov | Isoquinoline-derived alkaloid enantiomers have been successfully resolved on Chiralpak IG columns. nih.gov | Reversed-phase conditions are effective for many basic pharmaceutical compounds on appropriate CSPs. chromatographyonline.com |
Derivatization is a chemical modification technique used to convert an analyte into a product with improved detection characteristics. scirp.org This can be performed either before the sample is injected into the HPLC system (pre-column) or after the analyte has been separated on the column but before it reaches the detector (post-column). nkust.edu.tw For "this compound," derivatization of the phenolic hydroxyl group is a common strategy to enhance detectability. nkust.edu.twresearchgate.net
Although the isoquinoline and phenol (B47542) rings provide inherent UV absorbance, pre-column derivatization can be employed to introduce a highly absorbing chromophore, thereby increasing the molar absorptivity and lowering the limit of detection. This is particularly useful for quantifying trace levels of the compound. The derivatizing reagent reacts with the phenolic hydroxyl group to form a new molecule with significantly stronger UV absorption at a specific wavelength. researchgate.net
Common derivatizing agents for phenols for UV-Vis detection include:
Benzoyl Chloride: Reacts with phenols to form benzoate (B1203000) esters, which have strong UV absorbance. researchgate.net
1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with phenols under mild conditions to yield dinitrophenyl ethers that can be detected at around 292 nm. nkust.edu.twresearchgate.net
4-Nitrobenzoyl Chloride (4-NB-Cl): Forms 4-nitrobenzoyl derivatives that are well-separated on a C18 column and detected around 280 nm. scirp.orgscirp.org
Table 2: Pre-column Derivatization Reagents for Enhanced UV-Vis Detection of Phenols
| Derivatizing Reagent | Reaction Conditions | Resulting Derivative | Detection Wavelength | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Aqueous alkaline medium, 15 min | Benzoate Ester | ~232 nm | researchgate.net |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Mildly alkaline, 40°C, 2 min | Dinitrophenyl Ether | ~292 nm | nkust.edu.twresearchgate.net |
| 4-Nitrobenzoyl Chloride (4-NB-Cl) | Borate buffer (pH 8.5), 50°C, 1 min | 4-Nitrobenzoyl Ester | ~280 nm | scirp.orgscirp.org |
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. scirp.org Derivatization is necessary to attach a fluorescent tag (fluorophore) to the "this compound" molecule. This can be achieved through pre-column or post-column reactions.
Pre-column Derivatization: Reagents such as 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) react with the phenolic group to create highly fluorescent derivatives, allowing for determination at very low concentrations. scirp.org
Post-column Photochemical Derivatization: An alternative approach involves using a post-column photochemical reactor. UV irradiation of the column effluent can convert certain phenols into fluorescent photoproducts, enhancing the signal without the need for chemical reagents. nkust.edu.twresearchgate.net The analyte is first separated in its native form and then converted into a fluorescent derivative online before entering the fluorescence detector. researchgate.net
While LC-MS is inherently sensitive, derivatization can further improve performance by enhancing the ionization efficiency of the analyte. magtech.com.cn This is a key strategy for improving the sensitivity and reliability of quantitative MS-based assays. spectroscopyonline.com The derivatization reaction introduces a moiety that is more readily ionized under electrospray ionization (ESI) or other soft ionization conditions. researchgate.net
For "this compound," which contains a basic nitrogen in the isoquinoline ring and an acidic phenolic proton, derivatization can be targeted at either site. Strategies include:
Introducing a Fixed Positive Charge: Reagents like Girard's reagents can be used to introduce a quaternary ammonium group, which carries a permanent positive charge. This ensures efficient ionization in positive-ion ESI-MS, independent of the mobile phase pH. spectroscopyonline.com
Enhancing Proton Affinity: Derivatization can introduce groups with high proton affinity, making the molecule more likely to be protonated ([M+H]+) in the MS source. magtech.com.cn
Pre-column and Post-column Derivatization Strategies for Enhanced Detection
Integration of Analytical Techniques for Comprehensive Characterization
A single analytical technique is often insufficient for the complete characterization of a pharmaceutical compound. researchgate.netijpar.com A comprehensive understanding of "this compound" is achieved by integrating, or "hyphenating," multiple analytical techniques. nih.govsaspublishers.com This approach combines the powerful separation capabilities of chromatography with the rich structural information provided by various spectroscopic detectors. chemijournal.com
The most powerful and common hyphenated technique in pharmaceutical analysis is Liquid Chromatography-Mass Spectrometry (LC-MS) .
LC-MS and LC-MS/MS: This technique couples HPLC with a mass spectrometer. ijiemr.org It provides retention time data from the LC separation, along with the molecular weight and structural information from the MS. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments, confirming the identity of "this compound" and helping to identify unknown impurities. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for definitive structural elucidation. nih.gov
Other valuable integrated approaches include:
HPLC with Photodiode Array (PDA) Detection: An HPLC-PDA system provides the chromatographic separation and simultaneously records the full UV-Vis spectrum of the eluting peaks. This is invaluable for peak purity assessment and can aid in the identification of compounds by comparing their spectra with those in a library.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of separated compounds without the need for offline fraction collection, providing unambiguous structural information on the analyte and its impurities. chemijournal.com
The integration of these techniques provides complementary information, leading to a robust and complete characterization of "this compound," which is essential for regulatory compliance and ensuring product quality. researchgate.netzenodo.org
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel Isoquinoline-Derived Scaffolds for Enhanced Activity
The rational design of new molecules based on the 4-(isoquinolin-3-yl)phenol scaffold is a key strategy to enhance therapeutic activity and selectivity. This process relies heavily on understanding the structure-activity relationships (SAR), which dictate how chemical modifications to the molecule influence its biological effects. rsc.org
Key areas for modification include:
The Phenolic Hydroxyl Group: The position and electronic nature of substituents on the phenol (B47542) ring can significantly impact activity. For instance, the antioxidant properties of phenolic compounds are closely related to the number and location of hydroxyl groups. nih.govresearchgate.net Modifications can be explored to optimize hydrogen-bonding interactions with biological targets and improve pharmacokinetic profiles.
The Isoquinoline (B145761) Core: Substitutions at various positions on the isoquinoline ring can modulate the molecule's potency and target specificity. Introducing different functional groups can alter the compound's electronics, sterics, and lipophilicity, which are crucial for drug-receptor interactions.
The synthesis of these novel analogs requires versatile and efficient chemical strategies. While traditional methods like the Bischler–Napieralski or Pictet–Spengler reactions have been foundational, modern synthetic chemistry offers more advanced techniques. rsc.orgmdpi.com Contemporary approaches, such as palladium-catalyzed cross-coupling reactions, allow for the precise and controlled introduction of diverse substituents onto the isoquinoline scaffold, enabling the creation of extensive libraries of new compounds for biological screening. nih.govrsc.org
Below is a table outlining potential design strategies for new analogs.
| Modification Strategy | Targeted Molecular Region | Potential Enhancement | Example Modification |
| Substituent Variation | Phenol Ring | Improved binding affinity, altered solubility | Addition of electron-withdrawing or -donating groups |
| Core Derivatization | Isoquinoline Nucleus | Enhanced target selectivity, modulated electronics | Introduction of alkyl, aryl, or halogen groups |
| Bioisosteric Replacement | Phenolic -OH group | Increased metabolic stability, improved pharmacokinetics | Replacement with acidic heterocycles (e.g., tetrazole) |
| Scaffold Hopping | Entire Isoquinoline Core | Discovery of novel intellectual property, different target engagement | Fusion with other heterocyclic rings (e.g., pyrroloisoquinolines) |
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
The broad bioactivity of the isoquinoline class suggests that this compound and its derivatives may interact with a multitude of biological targets. rsc.orgnih.gov A critical area of future research is to identify these targets and elucidate the underlying mechanisms of action. Isoquinoline-based compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes and the modulation of cellular signaling pathways. eurekaselect.comresearchgate.net
Potential mechanisms and targets to be explored include:
Enzyme Inhibition: Many isoquinoline alkaloids are known to inhibit key enzymes involved in disease progression. For example, some derivatives act as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are important targets in cancer therapy. nih.gov Others have been shown to target DNA topoisomerases, enzymes critical for DNA replication and repair. nih.gov
Signaling Pathway Modulation: The PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation, is a known target for some isoquinoline-containing molecules. nih.gov Investigating the ability of this compound analogs to modulate this and other pathways could reveal new therapeutic applications.
DNA and RNA Interaction: Certain isoquinoline alkaloids can bind to nucleic acids, interfering with cellular processes like replication and transcription. nih.gov This interaction represents a potential mechanism for anticancer and antimicrobial activity that warrants further investigation for novel analogs.
The table below summarizes potential biological targets for derivatives of this compound based on known activities of the broader isoquinoline class.
| Target Class | Specific Example(s) | Associated Disease Area |
| Enzymes | Topoisomerases, DHFR, CDK2, Kinases (PI3K) | Cancer, Infectious Diseases |
| Nucleic Acids | DNA, RNA | Cancer, Antimicrobial Therapy |
| Receptors | G-protein coupled receptors | Neurological Disorders |
| Signaling Proteins | Components of the PI3K/AKT/mTOR pathway | Cancer, Metabolic Disorders |
Advanced Computational Modeling for Predictive Activity and Selectivity
Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design and optimization of new drug candidates. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be applied to predict the biological activity and selectivity of novel this compound analogs before they are synthesized, saving significant time and resources. researchgate.netnih.gov
QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. This model can then be used to estimate the activity of virtual, unsynthesized compounds, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as an enzyme or protein. nih.gov Docking can predict the preferred binding orientation of a compound within the active site of a target and estimate the strength of the interaction (binding affinity). This information provides insights into the molecular basis of activity and can guide the design of derivatives with improved binding characteristics. nih.gov
ADMET Prediction: In addition to activity, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. Early prediction of these pharmacokinetic and safety parameters is crucial for identifying candidates with a higher probability of success in later preclinical and clinical development stages.
Development of Efficient, Sustainable, and Scalable Synthetic Pathways for Analog Production
The ability to produce this compound and its analogs in sufficient quantities for extensive testing is paramount. This requires the development of synthetic pathways that are not only efficient but also sustainable and scalable. Traditional methods for synthesizing isoquinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste, making them unsuitable for large-scale production and environmentally unfriendly. rsc.orgrsc.org
The principles of "green chemistry" offer a framework for developing more sustainable synthetic routes. tandfonline.com Key strategies include:
Use of Recyclable Catalysts: Transition-metal catalysts (e.g., based on ruthenium or palladium) can be used in recyclable systems, such as in polyethylene (B3416737) glycol (PEG), to reduce waste and cost. niscpr.res.in
Benign Solvents and Conditions: Replacing hazardous organic solvents with greener alternatives like water or biodegradable solvents, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. rsc.orgtandfonline.com
Energy Efficiency: The use of microwave irradiation or ultrasound can accelerate reaction times and reduce energy consumption compared to conventional heating methods. rsc.org
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product minimizes the generation of byproducts. niscpr.res.in
The following table compares traditional and green approaches to isoquinoline synthesis.
| Parameter | Traditional Synthetic Methods | Green Synthetic Approaches |
| Catalysts | Often stoichiometric, harsh reagents (e.g., POCl₃) rsc.org | Recyclable transition-metal catalysts (e.g., Ru, Pd) niscpr.res.in |
| Solvents | Toxic and hazardous organic solvents rsc.org | Water, PEG, or solvent-free conditions rsc.orgtandfonline.com |
| Energy | Prolonged heating, high energy consumption rsc.org | Microwave-assisted, ultrasound, room temperature rsc.org |
| Byproducts | Significant generation of waste rsc.org | High atom economy, minimal waste niscpr.res.in |
| Scalability | Often difficult and costly to scale up | Designed for efficiency and scalability rsc.org |
Investigation of In Vivo Pharmacological Profiles and Preclinical Development Potential
While in vitro and in silico studies are essential for initial screening and optimization, the ultimate therapeutic potential of a compound can only be determined through in vivo testing in living organisms. mdpi.comresearchgate.net This stage of research investigates the compound's pharmacological profile, including its pharmacokinetics (PK) and pharmacodynamics (PD).
Pharmacokinetics (PK): This describes how the body affects the drug, encompassing its absorption into the bloodstream, distribution to various tissues, metabolism into other compounds, and excretion from the body (ADME). Understanding the PK profile is critical for determining how a drug should be administered to achieve effective concentrations at the target site.
Promising analogs of this compound that demonstrate favorable activity and selectivity in early testing must undergo rigorous preclinical evaluation. This involves assessing their efficacy in animal models of specific diseases (e.g., cancer or infectious diseases) and conducting comprehensive safety and toxicology studies. Compounds that exhibit a strong therapeutic effect with an acceptable safety margin can then be considered for advancement into clinical trials in humans. The journey from a promising scaffold like this compound to a clinically approved drug is long and complex, but it begins with foundational research in these key areas. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 4-(Isoquinolin-3-yl)phenol, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound involves multi-step organic reactions, including condensation and cyclization steps. Key factors include:
- Solvent selection : Dichloromethane and ethanol are commonly used to stabilize intermediates and enhance solubility .
- Temperature control : Reflux conditions (e.g., 473 K in nitrobenzene) are critical for oxidation and cyclization steps .
- Catalysts : Acidic or basic catalysts may accelerate specific transformations, such as hydrolysis or ring closure .
- Purification : Recrystallization using solvents like dichloromethane ensures high purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR spectroscopy : Proton and carbon NMR can confirm the presence of aromatic protons (e.g., isoquinoline and phenol rings) and substituent positions .
- Mass spectrometry : High-resolution MS provides molecular weight confirmation and fragmentation patterns for structural elucidation .
- IR spectroscopy : Functional groups like hydroxyl (-OH) and aromatic C-H stretches are identifiable .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Crystallization : Grow high-quality crystals using slow evaporation of solvents like dichloromethane .
- Data collection : Use a diffractometer (e.g., Oxford Diffraction) with Mo/Kα radiation for high-resolution data .
- Refinement : Employ SHELXL for structure refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .
- Example: In a related isoquinoline derivative, SHELXL achieved an R-factor of 0.046, confirming planar geometry and intermolecular interactions .
Q. How can researchers analyze intermolecular interactions (e.g., π-π stacking) in this compound crystals?
- Geometric analysis : Calculate centroid-to-centroid distances (e.g., 3.807 Å for aromatic rings) to identify π-π interactions .
- Hydrogen bonding : Map non-classical C–H⋯N bonds using software like ORTEP-3 to visualize stabilizing interactions .
- Thermal motion parameters : Use anisotropic displacement parameters to assess molecular rigidity and packing efficiency .
Q. What methodologies address contradictions between spectroscopic and crystallographic data?
- Cross-validation : Compare NMR chemical shifts with X-ray-derived torsion angles to detect conformational flexibility .
- Computational modeling : Density Functional Theory (DFT) can reconcile discrepancies by simulating optimized geometries .
- Purity checks : HPLC or GC-MS (as in 4-octylphenol analysis) ensures sample homogeneity before structural studies .
Q. How to design bioactivity assays for this compound targeting enzymes or receptors?
- Target selection : Prioritize enzymes like kinases or receptors (e.g., GPCRs) based on structural motifs (e.g., isoquinoline’s planar aromaticity) .
- Assay conditions : Use phosphate-buffered saline (pH 7.4) and controls (e.g., DMSO) to minimize solvent interference .
- Data interpretation : Correlate IC50 values with crystallographic data to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
